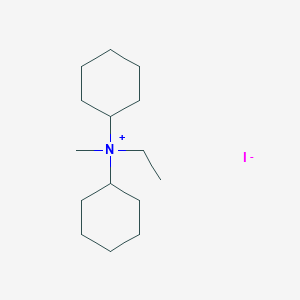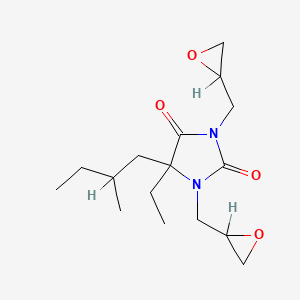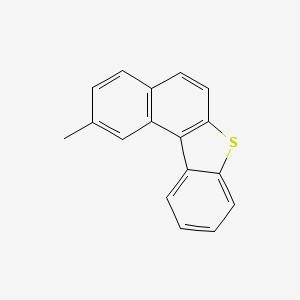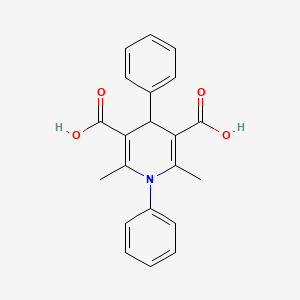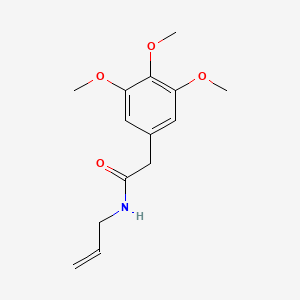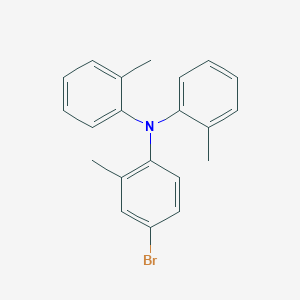
4-bromo-2-methyl-N,N-bis(2-methylphenyl)Benzenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-2-methyl-N,N-bis(2-methylphenyl)benzenamine is an organic compound with the molecular formula C21H20BrN. This compound is characterized by the presence of a bromine atom, a methyl group, and two N,N-bis(2-methylphenyl) groups attached to a benzenamine core. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-methyl-N,N-bis(2-methylphenyl)benzenamine typically involves the bromination of 2-methyl-N,N-bis(2-methylphenyl)benzenamine. This can be achieved using N-bromosuccinimide (NBS) as the brominating agent under radical conditions . The reaction is carried out in an inert solvent such as carbon tetrachloride or chloroform, and the reaction mixture is irradiated with UV light to initiate the radical bromination process.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-methyl-N,N-bis(2-methylphenyl)benzenamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas and a palladium catalyst.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions under radical conditions.
Hydrogen Gas and Palladium Catalyst: Used for reduction reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidized Products: Quinones or other oxidized derivatives.
Reduced Products: Amines or other reduced derivatives.
Scientific Research Applications
4-bromo-2-methyl-N,N-bis(2-methylphenyl)benzenamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-2-methyl-N,N-bis(2-methylphenyl)benzenamine involves its interaction with specific molecular targets and pathways. The bromine atom and the N,N-bis(2-methylphenyl) groups play a crucial role in its reactivity and interactions. The compound can undergo electrophilic aromatic substitution reactions, where the bromine atom is replaced by other electrophiles. Additionally, the compound’s structure allows it to interact with various enzymes and receptors, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-bromo-2-methyl-N,N-bis(2-methylphenyl)benzenamine is unique due to the presence of both bromine and N,N-bis(2-methylphenyl) groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various chemical transformations and applications in scientific research.
Properties
Molecular Formula |
C21H20BrN |
|---|---|
Molecular Weight |
366.3 g/mol |
IUPAC Name |
4-bromo-2-methyl-N,N-bis(2-methylphenyl)aniline |
InChI |
InChI=1S/C21H20BrN/c1-15-8-4-6-10-19(15)23(20-11-7-5-9-16(20)2)21-13-12-18(22)14-17(21)3/h4-14H,1-3H3 |
InChI Key |
FSSFANMILWFZSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N(C2=C(C=C(C=C2)Br)C)C3=CC=CC=C3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(4-Fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]methyl-triphenylphosphanium](/img/structure/B13773818.png)
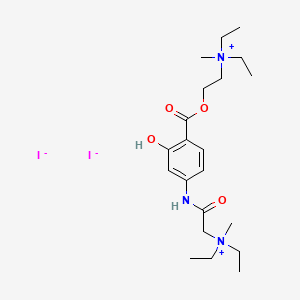
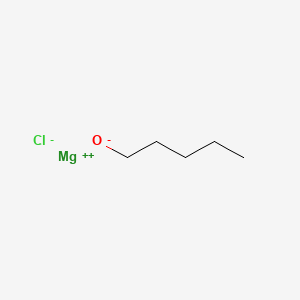
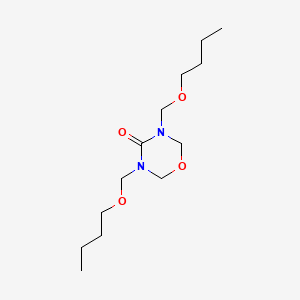
![6-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13773844.png)
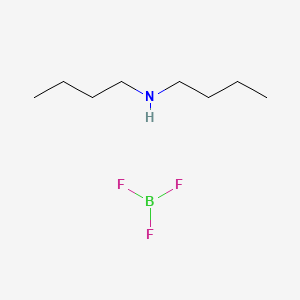
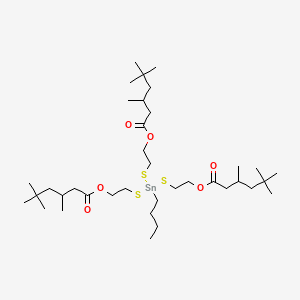
![Benzenamine, 4,4'-methylenebis[2-[(4-aminophenyl)methyl]-](/img/structure/B13773857.png)
![[7-Acetyloxy-1-[2-(4-chlorophenyl)ethyl]-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-6-yl] acetate;2-hydroxy-2-oxoacetate](/img/structure/B13773866.png)
